molecular formula C12H17N3S B8548948 3-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]propanenitrile CAS No. 88046-09-7

3-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]propanenitrile

Cat. No. B8548948
CAS RN: 88046-09-7
M. Wt: 235.35 g/mol
InChI Key: QMZMMADSYJIPDA-UHFFFAOYSA-N
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Patent
US04808589

Procedure details

To a solution of S-(4-dimethylaminomethyl-2pyridylmethyl)isothiourea trihydrochloride (21.54 g) and 3-chloropropionitrile (8.01 g) in water (90 ml) and ethanol (65 ml) at 0° C (ice-salt bath) under nitrogen, was added dropwise over 30 minutes, a solution of sodium hydroxide (11.5 g) in water (120 ml), keeping the temperature below 3° C. After having been stirred for 7 hours and allowed to stand for 20 hours, the solution was extracted with 3:1 chloroform:ethanol (3×160 ml). The combined extracts were washed with water and dried (MgSO4) Solvent was evaporated at reduced pressure and the residue vacuum-distilled to give 3-(4-dimethylaminomethy-2-pyridyl-methylthio)propionitrile (13.66 g) as a pale yellow liquid, b.p.0.005 mm 148°-152° C.
Name
S-(4-dimethylaminomethyl-2pyridylmethyl)isothiourea trihydrochloride
Quantity
21.54 g
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.[CH3:4][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][C:16](=N)N)[CH:9]=1)[CH3:6].ClC[CH2:21][C:22]#[N:23].[OH-].[Na+]>O.C(O)C>[CH3:6][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][S:15][CH2:16][CH2:21][C:22]#[N:23])[CH:9]=1)[CH3:4] |f:0.1.2.3,5.6|

Inputs

Step One
Name
S-(4-dimethylaminomethyl-2pyridylmethyl)isothiourea trihydrochloride
Quantity
21.54 g
Type
reactant
Smiles
Cl.Cl.Cl.CN(C)CC1=CC(=NC=C1)CSC(N)=N
Name
Quantity
8.01 g
Type
reactant
Smiles
ClCCC#N
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After having been stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 3° C
WAIT
Type
WAIT
Details
to stand for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 3:1 chloroform
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) Solvent
CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum-distilled

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CN(C)CC1=CC(=NC=C1)CSCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.66 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.